1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a hydroxyethyl group, a pyridinylmethylthio group, and a cyclopenta[d]pyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidinone Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.
Introduction of the Pyridinylmethylthio Group: This can be achieved through a nucleophilic substitution reaction where a pyridinylmethylthiol is reacted with an appropriate leaving group on the cyclopenta[d]pyrimidinone core.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically introduced via an alkylation reaction, where an ethylene oxide or a similar reagent is used to alkylate a nucleophilic site on the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially leading to the formation of aldehydes or ketones.
Reduction: The compound can be reduced to modify the oxidation state of various functional groups, such as reducing the pyridinyl ring to a piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as thiols, amines, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are of interest in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s reactivity and stability make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: Similar structure with a pyridin-3-ylmethylthio group instead of a pyridin-4-ylmethylthio group.
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: Similar structure with a pyridin-2-ylmethylthio group instead of a pyridin-4-ylmethylthio group.
Uniqueness
The uniqueness of 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-(pyridin-4-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-9-8-18-13-3-1-2-12(13)14(17-15(18)20)21-10-11-4-6-16-7-5-11/h4-7,19H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPTTXQPHZLUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=NC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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